molecular formula C27H33NO11 B13792457 3-Carboxy-4-hydroxy-3-(hydroxymethyl)-4-oxobutanoate;diethyl-[2-[(2R,3S)-3-phenyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl]oxyethyl]azanium

3-Carboxy-4-hydroxy-3-(hydroxymethyl)-4-oxobutanoate;diethyl-[2-[(2R,3S)-3-phenyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl]oxyethyl]azanium

Cat. No.: B13792457
M. Wt: 547.5 g/mol
InChI Key: YKTTUWTVAHMEMF-FDOHDBATSA-N
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Description

3-Carboxy-4-hydroxy-3-(hydroxymethyl)-4-oxobutanoate;diethyl-[2-[(2R,3S)-3-phenyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl]oxyethyl]azanium is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including carboxyl, hydroxyl, and oxo groups, as well as a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxy-4-hydroxy-3-(hydroxymethyl)-4-oxobutanoate;diethyl-[2-[(2R,3S)-3-phenyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl]oxyethyl]azanium involves multiple steps. One common approach is the esterification of 3-Carboxy-4-hydroxy-3-(hydroxymethyl)-4-oxobutanoic acid with diethyl-[2-[(2R,3S)-3-phenyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl]oxyethyl]amine under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Carboxy-4-hydroxy-3-(hydroxymethyl)-4-oxobutanoate;diethyl-[2-[(2R,3S)-3-phenyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl]oxyethyl]azanium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups yields ketones, while reduction of the oxo group results in alcohols.

Scientific Research Applications

3-Carboxy-4-hydroxy-3-(hydroxymethyl)-4-oxobutanoate;diethyl-[2-[(2R,3S)-3-phenyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl]oxyethyl]azanium has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Carboxy-4-hydroxy-3-(hydroxymethyl)-4-oxobutanoate;diethyl-[2-[(2R,3S)-3-phenyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl]oxyethyl]azanium exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Carboxy-3-hydroxy-4-methylpentanoate
  • 2-Hydroxy-2-isopropylsuccinic acid
  • 2-Isopropylmalic acid

Uniqueness

Compared to similar compounds, 3-Carboxy-4-hydroxy-3-(hydroxymethyl)-4-oxobutanoate;diethyl-[2-[(2R,3S)-3-phenyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl]oxyethyl]azanium stands out due to its complex structure and the presence of the benzodioxine moiety.

Properties

Molecular Formula

C27H33NO11

Molecular Weight

547.5 g/mol

IUPAC Name

2-(diethylamino)ethyl (2R,3S)-2-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C21H25NO4.C6H8O7/c1-3-22(4-2)14-15-24-21(23)20-19(16-10-6-5-7-11-16)25-17-12-8-9-13-18(17)26-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-13,19-20H,3-4,14-15H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,20+;/m1./s1

InChI Key

YKTTUWTVAHMEMF-FDOHDBATSA-N

Isomeric SMILES

CCN(CC)CCOC(=O)[C@@H]1[C@H](OC2=CC=CC=C2O1)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCN(CC)CCOC(=O)C1C(OC2=CC=CC=C2O1)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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